1,1'-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene

Catalog No.
S13027083
CAS No.
142144-51-2
M.F
C22H16S
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]di...

CAS Number

142144-51-2

Product Name

1,1'-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene

IUPAC Name

1,4-diphenylbut-1-en-3-ynylsulfanylbenzene

Molecular Formula

C22H16S

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C22H16S/c1-4-11-19(12-5-1)13-10-18-22(20-14-6-2-7-15-20)23-21-16-8-3-9-17-21/h1-9,11-12,14-18H

InChI Key

QYERVDVAYWJRJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC=C(C2=CC=CC=C2)SC3=CC=CC=C3

1,1'-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene is an organic compound characterized by its complex structure, which includes multiple aromatic rings and a unique phenylsulfanyl group. The chemical formula for this compound is C18H16SC_{18}H_{16}S, indicating the presence of carbon, hydrogen, and sulfur atoms. The compound's structure features a central buten-3-yne unit linked to two benzene rings, with a phenylsulfanyl substituent that enhances its chemical properties. This compound is of interest in various fields due to its potential applications in materials science and organic synthesis.

Typical for alkenes and alkynes, including:

  • Electrophilic Additions: The double bond in the buten-3-yne moiety can undergo electrophilic addition reactions with halogens or hydrogen halides.
  • Nucleophilic Substitution: The phenylsulfanyl group can be replaced by nucleophiles under appropriate conditions.
  • Cross-Coupling Reactions: The compound can be utilized in cross-coupling reactions, such as Suzuki or Sonogashira reactions, to form new carbon-carbon bonds.

These reactions make the compound a valuable intermediate for synthesizing more complex organic molecules.

  • Antimicrobial Activity: Many sulfur-containing compounds have shown potential as antimicrobial agents.
  • Anticancer Properties: Some derivatives of dibenzene compounds have been investigated for their ability to inhibit cancer cell proliferation.

Further studies are necessary to elucidate the specific biological activities of this compound.

The synthesis of 1,1'-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene can be achieved through several methods:

  • Starting Materials: Common precursors include phenylsulfide and butynes.
  • Synthetic Route:
    • Formation of Buten-3-yne: This can be synthesized from readily available alkynes through elimination reactions.
    • Coupling Reaction: The phenylsulfanyl group can be introduced via nucleophilic substitution or coupling reactions with aryl halides.

This multi-step synthesis allows for the incorporation of various functional groups and modifications to tailor the compound's properties.

1,1'-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene has potential applications in:

  • Organic Electronics: Due to its conjugated structure, it may be useful in organic light-emitting diodes (OLEDs) or organic photovoltaics.
  • Material Science: Its unique properties may contribute to the development of new materials with enhanced mechanical or thermal stability.
  • Pharmaceutical Chemistry: As a building block for synthesizing biologically active compounds.

Interaction studies involving 1,1'-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene focus on its reactivity with various reagents and biological targets. These studies help determine:

  • Binding Affinities: Understanding how this compound interacts with enzymes or receptors could provide insights into its potential therapeutic uses.
  • Mechanistic Pathways: Investigating the pathways through which it reacts with other molecules can reveal information about its stability and reactivity.

Several compounds share structural similarities with 1,1'-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene. Notable examples include:

Compound NameStructureUnique Features
4-MethylthioanilineStructureContains a methylthio group; used in dye synthesis.
Diphenyl sulfideStructureSimple structure; used as a solvent and reagent.
PhenylacetyleneStructureAlkyne compound; useful in polymer chemistry.

Uniqueness

The uniqueness of 1,1'-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene lies in its dual aromatic system combined with a sulfur-containing moiety that enhances its reactivity and potential applications in fields such as material science and pharmaceuticals. Its specific arrangement allows for diverse functionalization possibilities that are not present in simpler analogs.

XLogP3

6.4

Hydrogen Bond Acceptor Count

1

Exact Mass

312.09727168 g/mol

Monoisotopic Mass

312.09727168 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-10

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